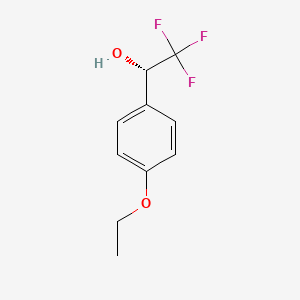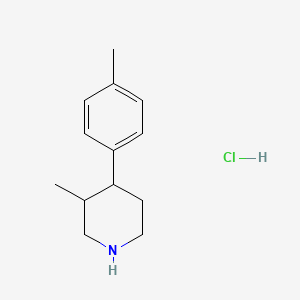
(S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a hydroxyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction process. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Reduction: Formation of (1S)-1-(4,5-dimethoxy-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(4,5-dimethoxy-2-aminophenyl)ethan-1-ol
- (1S)-1-(4,5-dimethoxy-2-hydroxyphenyl)ethan-1-ol
- (1S)-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H13NO5 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m0/s1 |
Clave InChI |
KMRZADDYRLREOY-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
SMILES canónico |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
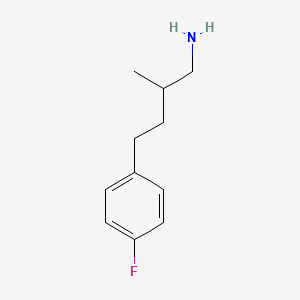

![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)

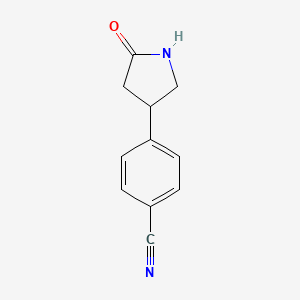
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
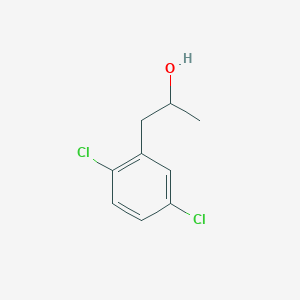
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

